伊索特比萘芬,(Z)-

描述

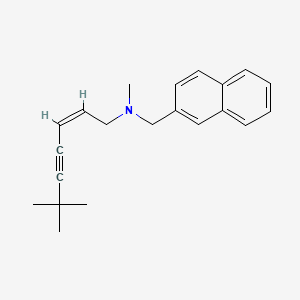

Isoterbinafine, (Z)- is a compound with the molecular formula C21H25N . It is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues .

Synthesis Analysis

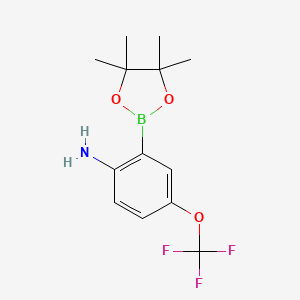

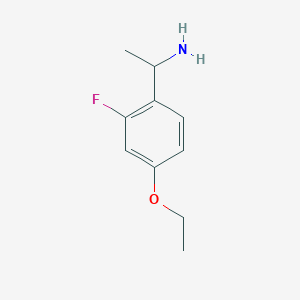

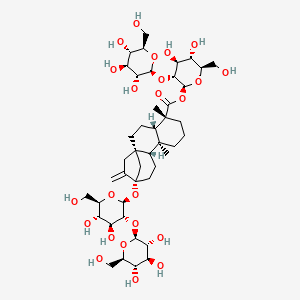

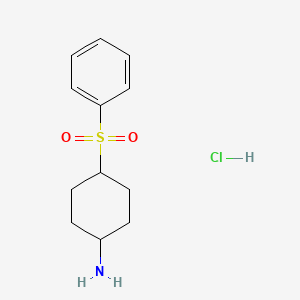

The synthesis of Isoterbinafine, (Z)- involves a multistep batch-flow hybrid process. This procedure involves consecutive organometallic steps without the necessity of any in-line purification . The algorithm is based on a Monte Carlo tree search that recursively breaks down a molecule to purchasable precursors .Molecular Structure Analysis

The molecular structure of Isoterbinafine, (Z)- is characterized by a molecular formula of C21H25N, an average mass of 291.430 Da, and a monoisotopic mass of 291.198700 Da .Physical And Chemical Properties Analysis

Isoterbinafine, (Z)- has a density of 1.0±0.1 g/cm3, a boiling point of 417.9±33.0 °C at 760 mmHg, and a flash point of 183.7±22.3 °C. It has a molar refractivity of 97.1±0.3 cm3, a polar surface area of 3 Å2, and a molar volume of 289.1±3.0 cm3 .科学研究应用

1. Management of Pulmonary Fungal Infections

- Application Summary: Terbinafine is a broad-spectrum antifungal agent with therapeutic potential against pulmonary aspergillosis. The study aimed to investigate the potential of l-leucine, alone and in combination with mannitol, to improve the performance of spray-dried terbinafine microparticles for inhalation .

- Methods of Application: Eight powder inhalation formulations of terbinafine were prepared by nano spray drying via a factorial experimental design. The formulations were evaluated in vitro for their potential to deliver the antifungal drug to the lungs using the Cyclohaler® and the Handihaler® .

- Results: Using leucine as an excipient resulted in formulations with fine particle fractions of up to 60.84 ± 0.67% w/w and particle mass median aerodynamic diameters of down to 1.90 ± 0.20 μm .

2. Treatment of Recalcitrant Dermatophytosis

- Application Summary: The study compared the efficacy of either terbinafine or itraconazole orally versus the combination of the two drugs in the treatment of recalcitrant dermatophytosis .

- Methods of Application: The study included 45 patients with recalcitrant dermatophytosis who were distributed into 3 groups. Group A received terbinafine 250 mg twice a day for 4 weeks. Group B received itraconazole 200 mg twice a day for 4 weeks. Group C received terbinafine 250 mg once daily and itraconazole 200 mg once daily for 4 weeks .

- Results: At the end of twelve weeks, 12 (80%) patients in group A; 13 (86.7%) patients in group B and 15 (100%) patients in group C were completely cured .

3. Starch Esterification

- Application Summary: Esterification is a method to alter the structure of starch granules and improve its applications. Starch esters are prepared by conventional or dual modification techniques .

- Methods of Application: The degree of substitution (DS) is often considered as the primary factor in view of its contribution to estimate substituted groups of starch esters .

- Results: Different detection techniques, including titration, nuclear magnetic resonance (NMR), Fourier transform infrared spectroscopy (FT-IR), thermal gravimetric analysis/infrared spectroscopy (TGA/IR) and headspace gas chromatography (HS-GC), have been developed for DS .

4. Fungicidal Efficacy Against Prevalent Plant Pathogens

- Application Summary: Terbinafine, an inhibitor of squalene epoxidase in ergosterol biosynthesis, is chiefly utilized as an antifungal medication with potential uses in pesticide applications .

- Methods of Application: To augment its water solubility, five ionic salts of terbinafine were synthesized by pairing them with organic acids .

- Results: Among these salts, TIS 5 delivered the most impressive results, amplifying the water solubility of terbinafine by three orders of magnitude and lessening its surface tension to facilitate better dispersion during spraying .

5. Fabrication of Functionalized Silica Nanoparticles

- Application Summary: Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics. These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .

- Methods of Application: The degree of substitution (DS) is often considered as the primary factor in view of its contribution to estimate substituted groups of starch esters .

- Results: Different detection techniques, including titration, nuclear magnetic resonance (NMR), Fourier transform infrared spectroscopy (FT-IR), thermal gravimetric analysis/infrared spectroscopy (TGA/IR) and headspace gas chromatography (HS-GC), have been developed for DS .

6. Molecular Spectroscopy in Chemical and Biological Sciences

- Application Summary: This book presents an overview of applications of molecular spectroscopy to investigations in organic and inorganic materials, foodstuffs, biosamples and biomedicine, and novel characterization and quantitation methods .

- Methods of Application: The book is a compilation of selected research articles and reviews covering current efforts in various applications of molecular spectroscopy .

- Results: The book discusses the recent signs of progress in the fabrication of functionalized silica nanoparticles and their attractive applications that have been extensively highlighted .

属性

IUPAC Name |

(Z)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18/h5-7,9-13,16H,15,17H2,1-4H3/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMRYPSASRYXIN-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C\CN(C)CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoterbinafine, (Z)- | |

CAS RN |

926281-74-5 | |

| Record name | Isoterbinafine, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926281745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOTERBINAFINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXY4E170EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447646.png)

![2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447648.png)

![[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447650.png)

![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)

![[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447658.png)